![molecular formula C40H60N4O2 B13829641 2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e is a compound with a unique structure that includes a cyclohexane ring with two substituents at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e typically involves the use of cyclohexane-1,2-diamine as a starting material. The synthetic route includes several steps such as nucleophilic aromatic substitution, selective alkylation, reduction of nitro groups, and final derivatization through acylation, sulfonation, reductive alkylation, and arylation . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like hydroxide ions, alkoxide ions, and reducing agents such as hydrogen gas or metal hydrides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparación Con Compuestos Similares
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e can be compared with other similar compounds, such as:
Cyclohexane-1,2-diamine: A precursor in the synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e, used in various chemical reactions.
1,2-Dimethylcyclohexane: A compound with similar structural features but different chemical properties and applications.
Cyclohexane-1,2-dicarboxylic acid: Another related compound with applications in the synthesis of polymers and resins.
The uniqueness of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e lies in its specific structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C40H60N4O2 |
|---|---|
Peso molecular |
628.9 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(19-27-11-15-41-16-12-27)37(45)31(23-33)25-43-35-9-7-8-10-36(35)44-26-32-24-34(40(4,5)6)22-30(38(32)46)20-28-13-17-42-18-14-28/h21-28,35-36,41-42,45-46H,7-20H2,1-6H3/t35-,36-/m1/s1 |
Clave InChI |
ALHACSCJDLOOHV-LQFQNGICSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)

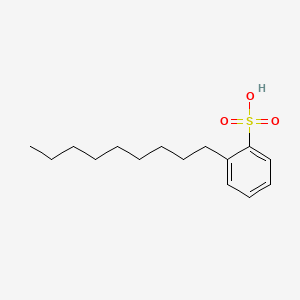
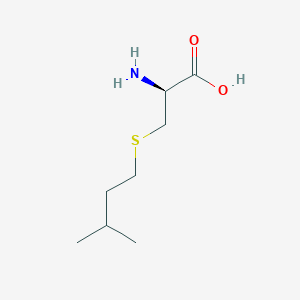




![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
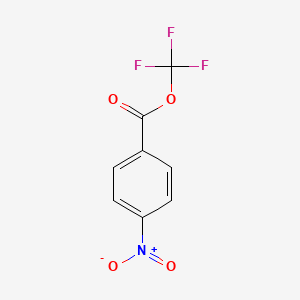
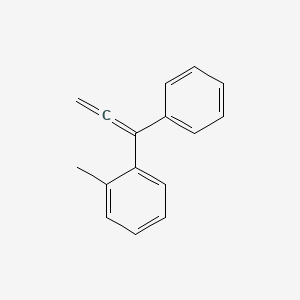
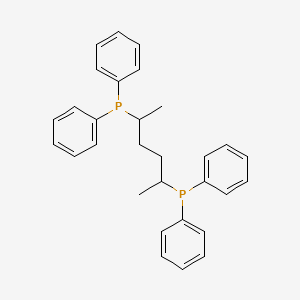
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
